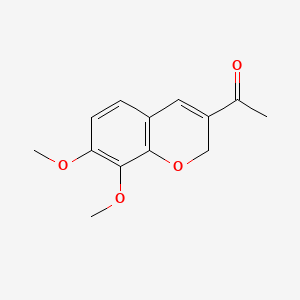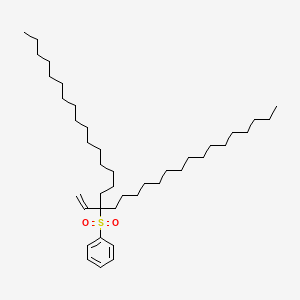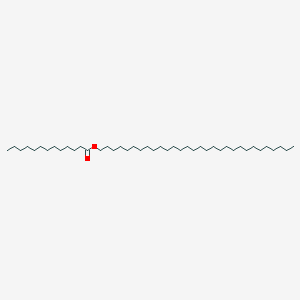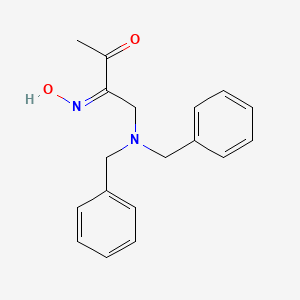
Tris(2,3-dimethylbutyl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,3-dimethylbutyl)alumane is an organoaluminum compound with the molecular formula Al(C6H13)3 It is a derivative of aluminum where the metal is bonded to three 2,3-dimethylbutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,3-dimethylbutyl)alumane typically involves the reaction of aluminum trichloride with 2,3-dimethylbutyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The general reaction scheme is as follows:
AlCl3+3LiC6H13→Al(C6H13)3+3LiCl
The reaction is usually performed in a solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity of the organolithium reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Tris(2,3-dimethylbutyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The 2,3-dimethylbutyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents can be used to oxidize this compound.
Reduction: Hydrogen gas or other reducing agents can facilitate reduction reactions.
Substitution: Halogenated compounds or other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aluminum oxides and various organic by-products.
Reduction: Reduced aluminum species and corresponding organic products.
Substitution: New organoaluminum compounds with different ligands.
Scientific Research Applications
Tris(2,3-dimethylbutyl)alumane has several applications in scientific research:
Catalysis: It is used as a catalyst in polymerization reactions and other organic transformations.
Materials Science: The compound is explored for its potential in the synthesis of advanced materials, including nanomaterials and composites.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Tris(2,3-dimethylbutyl)alumane involves its ability to coordinate with various substrates and facilitate chemical transformations. The aluminum center can act as a Lewis acid, accepting electron pairs from nucleophiles and promoting reactions such as polymerization and substitution. The 2,3-dimethylbutyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Tris(2,2-dimethylbutyl)alumane
- Tris(2,3-dimethylpentyl)alumane
- Tris(2,3-dimethylhexyl)alumane
Uniqueness
Tris(2,3-dimethylbutyl)alumane is unique due to the specific arrangement of its alkyl groups, which provides distinct steric and electronic properties. This uniqueness can result in different reactivity and selectivity compared to other similar compounds, making it valuable for specific applications in catalysis and materials science.
Properties
CAS No. |
64043-87-4 |
|---|---|
Molecular Formula |
C18H39Al |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
tris(2,3-dimethylbutyl)alumane |
InChI |
InChI=1S/3C6H13.Al/c3*1-5(2)6(3)4;/h3*5-6H,1H2,2-4H3; |
InChI Key |
SSEXLBWMXFFGTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C[Al](CC(C)C(C)C)CC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)

![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)




![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)





![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
